molecular formula C21H27Br2NO B13999548 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide CAS No. 7500-26-7

2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

Cat. No.: B13999548
CAS No.: 7500-26-7
M. Wt: 469.3 g/mol
InChI Key: WTBKAZNUVMBMKB-UHFFFAOYSA-N
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Description

2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a heptanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the formation of the heptanone backbone. The final step involves the conversion of the compound to its hydrobromide salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

CAS No.

7500-26-7

Molecular Formula

C21H27Br2NO

Molecular Weight

469.3 g/mol

IUPAC Name

2-bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C21H26BrNO.BrH/c1-16(23(3)4)15-21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17H,15H2,1-4H3;1H

InChI Key

WTBKAZNUVMBMKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N(C)C.Br

Origin of Product

United States

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